Africanol

Descripción

Contextualization within Natural Product Chemistry

Africanol is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units. These compounds are a significant focus within the field of natural product chemistry due to their vast structural diversity and wide range of biological activities. Sesquiterpenoids are secondary metabolites found in a variety of organisms, and this compound, in particular, is of marine origin. The study of such compounds is crucial for discovering new chemical entities that can serve as leads for drug development or as tools to probe biological processes.

Historical Perspectives on this compound Discovery and Initial Characterization

The initial discovery and isolation of this compound occurred in 1974. scielo.br The compound was extracted from the soft coral Lemnalia africana, which was collected from the waters around the island of Leti in the Maluku province of Indonesia. scielo.brscielo.br Following its isolation, the complex three-dimensional structure of this compound, including its absolute configuration, was definitively established through the use of X-ray crystallography. scielo.br This foundational work provided the structural blueprint necessary for all subsequent chemical research, including synthetic efforts.

| Key Historical Data | Information |

| Year of Discovery | 1974 scielo.br |

| Source Organism | Lemnalia africana (soft coral) scielo.br |

| Location of Collection | Leti Island, Maluku, Indonesia scielo.brscielo.br |

| Method of Structure Elucidation | X-ray Crystallography scielo.br |

Structural Classification and Stereochemical Features of Africane-Type Sesquiterpenoids

This compound is classified as a member of the africanane group of sesquiterpenoids. scielo.br The defining feature of this family of compounds is a unique and complex tricyclic carbon skeleton, which consists of fused five, seven, and three-membered rings (a 5-7-3 tricyclic core). scite.ai This intricate architecture presents a considerable challenge for chemical synthesis.

The africanane skeleton is characterized by a high degree of stereochemical complexity, with this compound and its relatives possessing multiple contiguous stereogenic centers. scite.ai This dense arrangement of stereocenters on a relatively flexible carbocyclic frame makes the stereocontrolled synthesis of these molecules particularly demanding. scite.ai Other natural products belonging to the africanane family include isothis compound, leptographiol, and isoleptographiol, which were isolated in 1986 from the sapwood-staining fungus Leptographium lundbergii. scielo.brscielo.br

| Structural Feature | Description |

| Compound Class | Sesquiterpenoid scielo.br |

| Skeletal Type | Africanane scielo.br |

| Core Structure | 5-7-3 Tricyclic System scite.ai |

| Key Stereochemical Aspect | Multiple contiguous stereogenic centers scite.ai |

Current State and Future Directions in this compound Chemical Research

The primary focus of chemical research on this compound since its discovery has been on its total synthesis. Several synthetic routes to (±)-Africanol have been successfully developed and reported in the literature. scielo.brscielo.br These synthetic campaigns are often undertaken not only to obtain the natural product itself but also to develop and showcase new methodologies in organic synthesis, such as novel cyclization strategies. scielo.brscienceopen.com For instance, research has demonstrated the preparation of this compound and its diastereomers through intramolecular cyclization reactions promoted by reagents like samarium iodide. scielo.brscienceopen.com

The current state of research continues to refine these synthetic approaches, aiming for greater efficiency, selectivity, and elegance. The development of novel catalysts and reagents is expected to play a significant role in advancing the synthesis of complex chiral molecules like this compound. chiralpedia.com

Future directions in this compound research are likely to branch into several areas. A key avenue is the investigation of the biological activities of this compound and its synthetic analogs. While many terpenoids exhibit potent biological properties, the specific bioactivity profile of this compound remains an area ripe for exploration. scite.ai Furthermore, the ongoing pursuit of more efficient and scalable synthetic routes will remain a central theme. chiralpedia.com The development of new chemical tools and methodologies, potentially simplifying the construction of complex carbocyclic frameworks, could significantly impact the future study of this compound and other challenging natural products. osu.edu

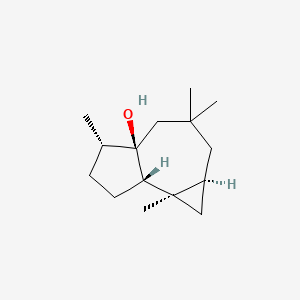

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(1aS,4aR,5S,7aS,7bR)-3,3,5,7b-tetramethyl-1,1a,2,4,5,6,7,7a-octahydrocyclopropa[h]azulen-4a-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-6-12-14(4)8-11(14)7-13(2,3)9-15(10,12)16/h10-12,16H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m0/s1 |

Clave InChI |

KVFZUTBKAXAVDX-JQPXUNLUSA-N |

SMILES isomérico |

C[C@H]1CC[C@@H]2[C@]1(CC(C[C@@H]3[C@]2(C3)C)(C)C)O |

SMILES canónico |

CC1CCC2C1(CC(CC3C2(C3)C)(C)C)O |

Sinónimos |

africanol |

Origen del producto |

United States |

Natural Occurrence and Isolation

Discovery and Isolation from Marine Invertebrates (e.g., Lemnalia africana)

Africanol was first identified and isolated from the Indonesian soft coral Lemnalia africana (May), with its discovery reported in 1974 tandfonline.comtandfonline.comacs.orgscielo.brnih.govpsu.eduscielo.brpageplace.denih.govresearchgate.net. This isolation was notable as this compound was the first terpenoid to be reported from alcyonarians, a subclass of octocorals scielo.brscielo.br. The intriguing and novel skeleton of this compound was determined through X-ray diffraction analysis, which also established its absolute configuration scielo.brnih.govscielo.br. Another Indonesian soft coral, Lemnalia nitida, has also been identified as a source of this compound nih.gov. The isolation process typically involved extraction of the soft coral mass with solvents like ethyl acetate (B1210297) (EtOAc), followed by chromatographic purification techniques such as Si gel flash chromatography, RP-18 flash chromatography, and high-performance liquid chromatography (HPLC) acs.org.

Fungal Sources and Isolation of this compound Congeners (e.g., Leptographium lundbergii)

Beyond its marine origins, this compound has also been found to be produced by fungal organisms. Specifically, the fungus Leptographium lundbergii has been identified as a source of this compound pageplace.de. This indicates a broader biological distribution for this compound than initially perceived, extending its natural occurrence to terrestrial microbial environments. While the search for "this compound congeners" from fungal sources did not yield extensive details on specific related compounds, the direct isolation of this compound from Leptographium lundbergii highlights the potential for fungal biosynthesis of this unique sesquiterpenoid pageplace.de.

Geographic Distribution and Habitat-Specific Variations of this compound Producers

The primary marine producers of this compound, soft corals of the genus Lemnalia, are widely distributed across tropical oceans nih.govresearchgate.net. Initial isolations of this compound from Lemnalia africana were reported from specimens collected in Indonesia, specifically off Tanimbar scielo.brnih.govscielo.br. Further studies on Lemnalia africana from Pohnpei, Federated States of Micronesia, also yielded sesquiterpenoids, including a new halogenated norsesquiterpenoid acs.orgnih.gov. The broader genus Lemnalia has been chemically investigated from various regions, including the South China Sea, Taiwan, Australia, and off the coast of Kenya nih.gov. While the geographic distribution of Lemnalia species is well-documented, detailed habitat-specific variations directly influencing the production or structural variations of this compound itself are not extensively described in the available literature. However, the diverse locations of Lemnalia collections suggest adaptability to various tropical marine reef environments.

Co-occurrence with Related Sesquiterpenoids in Biological Matrices

Lemnalia africana is a rich source of diverse sesquiterpenoids and norsesquiterpenoids, often co-occurring with this compound in biological matrices acs.orgnih.gov. For instance, sixteen sesquiterpenoids and norsesquiterpenoids were isolated from L. africana, with six of these compounds being novel acs.org. A notable related compound is africanene, a tricyclic sesquiterpene that shares the rare africanane skeleton with this compound tandfonline.comtandfonline.compsu.edu. Africanene has been independently isolated from other soft coral species, namely Sinularia polydactyla and Sinularia erecta tandfonline.comtandfonline.com. This indicates that the africanane skeleton, first discovered in this compound, is present in other soft coral genera. Other types of sesquiterpenoids, such as nardosinane-type sesquiterpenes, have also been reported from L. africana nih.gov. The biosynthesis of this compound, like that of other bicyclo[6.3.0]undecane sesquiterpenoids such as dactylol, is assumed to be derived from humulene, suggesting a shared biosynthetic pathway among certain sesquiterpenoids nih.govscielo.br.

Biosynthetic Pathways and Enzymatic Mechanisms

Identification and Characterization of Africanol Sesquiterpene Cyclases

The initial and crucial step in this compound biosynthesis involves the cyclization of a linear precursor into the characteristic tricyclic scaffold. Through comprehensive genome mining efforts, a specific sesquiterpene cyclase, designated IfeA, has been identified and characterized as responsible for producing this compound researcher.lifeacs.orgnih.govrsc.orgrsc.org. IfeA catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to form the this compound skeleton rsc.orgrsc.org. This discovery is significant as africane-type sesquiterpenes are known for their stereochemically complex 5/7/3 tricyclic core, and the cyclase activity dictates the formation of this intricate structure researcher.lifeacs.orgnih.gov.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Function | Substrate | Product(s) |

| IfeA | Sesquiterpene cyclase | Farnesyl diphosphate | This compound |

| IfeB | Cytochrome P450 monooxygenase | This compound | Ophioceric acid (partial conversion) |

| IfeC | Cytochrome P450 monooxygenase | This compound | Ophioceric acid (partial conversion) |

Role of Cytochrome P450 Enzymes in Africane Scaffold Derivatization

Following the formation of the this compound scaffold by the sesquiterpene cyclase, further derivatization often occurs, mediated by cytochrome P450 enzymes. In the biosynthetic pathway of africane-type sesquiterpenes, two cytochrome P450 enzymes, IfeB and IfeC, have been identified to play a role in the conversion of this compound researcher.lifeacs.orgnih.govrsc.orgrsc.org. Specifically, these enzymes are involved in transforming this compound into ophioceric acid researcher.lifeacs.orgnih.govrsc.orgrsc.org. This transformation involves oxidative modifications, including the formation of an α,β-unsaturated ketone cyclopentane (B165970) and a C14-carboxyl group researcher.lifeacs.orgnih.gov. Cytochrome P450 enzymes are well-known for their versatile catalytic capabilities, enabling regio- and stereoselective oxidation reactions, which are essential for increasing the structural complexity and biological activity of natural products mdpi.com.

Elucidation of Precursor Incorporation and Stereochemical Control in Biogenesis

The biogenesis of this compound initiates with the universal terpenoid precursor, farnesyl diphosphate (FPP) rsc.orgrsc.org. The sesquiterpene cyclase IfeA is responsible for the intricate cyclization of FPP, leading directly to the formation of the this compound skeleton rsc.orgrsc.org. The africane-type sesquiterpenes are characterized by their "stereochemically complex 5/7/3 tricyclic skeleton" researcher.lifeacs.orgnih.gov. While detailed mechanistic studies on the precise stereochemical control exerted by IfeA in this compound biogenesis are ongoing, the enzyme's activity is inherently responsible for guiding the folding and cyclization of FPP into the specific stereoisomer of this compound. The complexity of the resulting tricyclic structure underscores the highly controlled enzymatic cascade involved in its formation.

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Discovery

The discovery of the enzymes involved in this compound biosynthesis has been significantly advanced by genetic and genomic approaches, particularly genome mining researcher.lifeacs.orgnih.govrsc.orgrsc.org. This strategy has proven effective in identifying the biosynthetic gene clusters (BGCs) responsible for producing Africane-type sesquiterpenes in fungi rsc.orgrsc.org. Genome mining allows for the prediction and identification of genes encoding enzymes like sesquiterpene cyclases and cytochrome P450s, based on sequence homology and characteristic gene organization within a cluster mdpi.com. This approach led to the successful identification of IfeA, IfeB, and IfeC, thereby providing a genetic basis for understanding the complete biosynthetic pathway of this compound and its derivatives researcher.lifeacs.orgnih.govrsc.orgrsc.org.

In Vitro and Recombinant Enzyme Studies for Mechanistic Dissection of Biosynthesis

The mechanistic dissection of this compound biosynthesis relies heavily on in vitro and recombinant enzyme studies. While specific detailed kinetic data for IfeA, IfeB, and IfeC in this compound biosynthesis were not extensively detailed in the provided search results, the general utility of heterologous expression and in vitro enzymatic reactions for characterizing natural product biosynthesis enzymes is well-established rsc.orgrsc.orgif-pan.krakow.pl. These techniques allow for the production of isolated enzymes, enabling researchers to study their catalytic activities, substrate specificities, and reaction mechanisms under controlled laboratory conditions if-pan.krakow.plnih.gov. For instance, such studies have been employed to characterize enzymes involved in the biosynthesis of related sesquiterpenes, providing insights into oxidative modifications and scaffold diversification rsc.orgrsc.org. Furthermore, advancements in protein engineering, including rational design and directed evolution, are increasingly applied to cytochrome P450 enzymes to enhance their catalytic efficiency and expand their substrate scope, which is crucial for a deeper understanding and potential manipulation of biosynthetic pathways mdpi.com.

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Strategies for Africanol and its Diastereomers

Several approaches have been developed for the total synthesis of this compound and its diastereomers, often focusing on the stereocontrolled construction of its intricate tricyclic core. scielo.brscielo.brresearchgate.netacs.org

Enantioselective synthesis of (+)-Africanol has been achieved using molybdenum (Mo)-catalyzed asymmetric olefin metathesis, specifically asymmetric ring-opening metathesis (AROM) in tandem with ring-closing metathesis (RCM). This methodology is crucial for establishing the stereochemical identity of early intermediates. Mo-based chiral catalysts, such as Mo-6a coordinated with THF in pentane, have been successfully employed to achieve high enantioselectivity in the synthesis of (+)-Africanol. acs.orgpnas.orgnih.govresearchgate.netbc.edu

Table 1: Enantioselective Synthesis of (+)-Africanol via Mo-catalyzed Metathesis

| Key Reaction Type | Catalyst Type | Key Intermediate | Stereoselectivity (e.r.) | Reference |

| AROM/RCM | Mo-based chiral | Diene precursor | High (specific values vary by study, generally >90% ee) | pnas.orgnih.govresearchgate.net |

Reductive radical cyclization strategies have been explored for the synthesis of this compound and its diastereomers. Samarium(II) diiodide (SmI₂) has proven to be a powerful reagent in these cyclizations. For instance, this compound and its diastereomers (compounds 1a and 1b) can be prepared by intramolecular cyclization of a ketone precursor (e.g., ketone 21) in the presence of samarium iodide. This method can exclusively yield specific diastereomers or a mixture, depending on the starting material and conditions. scielo.brscielo.brresearchgate.netresearchgate.netscite.ai SmI₂-mediated reactions are known for their ability to generate molecular complexity and achieve stereocontrol, often involving ketyl radicals. nih.govnih.govmdpi.com

Table 2: Samarium Diiodide Mediated Cyclizations in this compound Synthesis

| Starting Material | Reagent/Conditions | Key Step | Products | Reference |

| Ketone 21 | SmI₂ | Intramolecular cyclization | This compound, Diastereomers 1a, 1b | scielo.brscielo.brscite.ai |

Another approach involved the nBuLi-mediated intramolecular cyclization of vinyl iodide 5, which exclusively yielded two diastereomers of this compound (1a and 1b). scielo.brscielo.brscite.ai

The anionic oxy-Cope rearrangement has been successfully employed in the total synthesis of this compound and isothis compound. This powerful acs.orgacs.org-sigmatropic rearrangement is used to prepare substituted 5-cyclodecenones that are functionalized with an allylstannane moiety. Subsequent cyclization of these intermediates with a ketone leads to hydroazulene derivatives. The stereochemistry in the transannular cyclization can be controlled by carefully selecting reaction conditions, influencing both the ring fusion and the stereochemistry relative to existing chiral centers. acs.orgacademictree.orgresearchgate.netmasterorganicchemistry.comnih.gov

The construction of this compound's tricyclic carbon skeleton is a central challenge in its synthesis, requiring precise stereocontrol. Methodologies include intramolecular cyclization of vinylic anions onto carbonyl moieties, ring expansion of silyloxybicyclo[4.1.0]heptanes, and various cyclization reactions to form the characteristic five-membered ring on a bicyclo[5.1.0]octanone precursor. scielo.brscielo.brresearchgate.netresearchgate.netrsc.orgacs.org The relative configuration of tricyclic intermediates has been assigned through hydrogenation of exo-methylene functions, yielding diastereomers of this compound. scielo.br

Synthesis of Africane-Type Sesquiterpenoid Analogs and Derivatives

Beyond this compound itself, efforts have been directed towards the synthesis of other africanane-type sesquiterpenoids and their analogs. These syntheses often leverage divergent strategies, employing optimized three-component coupling reactions, followed by ring-closing metathesis and substrate-controlled cyclopropanation. Such sequential processes have provided key bicyclo[5.3.0]decane intermediates, like Δ⁹⁽¹⁵⁾-africanene, which serve as common precursors for various africanane derivatives. The scalability and robustness of these synthetic routes have been demonstrated through gram-scale preparations. researchgate.netnih.gov

Table 3: Common Intermediate in Africane-Type Sesquiterpenoid Synthesis

| Intermediate | Key Synthetic Steps | Yield Enhancement | Scalability | Reference |

| Δ⁹⁽¹⁵⁾-africanene | Three-component coupling, RCM, cyclopropanation | >2x increase over previous approaches | Gram-scale confirmed | researchgate.netnih.gov |

Research on these analogs also includes structure-activity relationship (SAR) studies to understand their biological properties, such as anti-inflammatory activity. researchgate.netdntb.gov.uanih.gov

Development of Novel Synthetic Transformations Inspired by this compound Structure

The complexity of this compound's structure has inspired the development of novel synthetic transformations. For instance, the challenges in constructing its unique tricyclic system have driven innovations in stereoselective cyclizations and rearrangements. The successful application of Mo-catalyzed asymmetric olefin metathesis to this compound synthesis highlights its utility in target-oriented synthesis for establishing stereochemical identity in complex molecules. pnas.orgnih.gov Similarly, the use of anionic oxy-Cope rearrangements and samarium diiodide-mediated cyclizations demonstrates the continued evolution of these powerful methodologies for constructing challenging carbocyclic frameworks. acs.orgnih.govnih.gov

Chemoenzymatic and Biomimetic Approaches to this compound Synthesis

Chemoenzymatic synthesis represents a powerful paradigm in organic chemistry, integrating enzymatic transformations with conventional chemical reactions to achieve complex molecular architectures. This approach is highly valued for its ability to enable stereoselective reactions under mild conditions, often leading to more sustainable and efficient synthetic routes. researchgate.netrsc.org Biomimetic synthesis, closely related, draws direct inspiration from natural biosynthetic pathways to design synthetic strategies that mimic the elegant processes found in living organisms. nih.gov

Enzymatic Biosynthesis as a Foundation

A significant advancement in understanding this compound's formation came with the identification of the sesquiterpene cyclase, IfeA. This enzyme has been demonstrated to catalyze the direct production of this compound from farnesyl diphosphate (B83284) (FPP). thieme-connect.com Farnesyl diphosphate is a ubiquitous C₁₅ precursor in isoprenoid biosynthesis, making the IfeA-catalyzed cyclization a key step in this compound's natural biogenesis. This enzymatic transformation exemplifies a highly selective and efficient route to the core this compound skeleton, providing a blueprint for biomimetic and chemoenzymatic synthetic endeavors. The discovery of such a specific enzyme highlights the potential for developing biocatalytic steps within a broader synthetic strategy for this compound.

Biomimetic Strategies

The concept of biomimetic synthesis for this compound and related compounds often involves mimicking key cyclization events observed in nature. For instance, a biomimetic pathway has been explored for the synthesis of dactylol, a compound structurally related to this compound, starting from humulene. This transformation notably involved a "cyclopropane sliding reaction" as a crucial step, demonstrating how insights from natural transformations can inform synthetic design. jst.go.jp While direct biomimetic synthesis of this compound with detailed experimental data is less extensively reported in the provided literature snippets, the enzymatic conversion of FPP by IfeA serves as the ultimate biomimetic target, guiding the design of synthetic routes that emulate this natural cyclization.

The integration of enzymatic steps, such as the IfeA-catalyzed cyclization, into a broader chemical synthesis could offer significant advantages in terms of stereocontrol and atom economy, circumventing the need for multiple protection/deprotection steps and harsh reagents often associated with purely chemical syntheses of complex natural products.

Table 1: Key Enzymatic Transformation in this compound Biosynthesis

| Enzyme | Substrate | Product | Significance for Synthesis |

| IfeA | Farnesyl Diphosphate (FPP) | This compound | Direct enzymatic formation of the tricyclic core, serving as a model for biomimetic and chemoenzymatic routes. thieme-connect.com |

Advanced Analytical and Spectroscopic Research Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique in natural product elucidation, providing vital information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation patterns wikipedia.orgintertek.com. For Africanol, both low and high-resolution mass spectra were obtained during its synthetic studies, contributing to its characterization scielo.br.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often utilizing instruments like Orbitrap mass spectrometers, offers exceptional mass accuracy, typically within a few parts per million (ppm) copernicus.orgresearchgate.net. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between isobaric ions—molecules with nearly identical nominal masses but different elemental compositions copernicus.orgnih.gov. For this compound (C₁₅H₂₆O), HRMS would provide a highly accurate measurement of its molecular ion, confirming its elemental composition and differentiating it from other compounds with similar nominal masses.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value (Expected for C₁₅H₂₆O) | Significance | Source of Information |

| Exact Mass (Neutral) | 222.1984 | Confirms elemental composition and differentiates from isobars. | metabolomicsworkbench.org |

| Molecular Formula | C₁₅H₂₆O | Provides the count of each atom type in the molecule. | nih.gov |

| Mass Accuracy (ppm) | < 5 ppm (typical HRMS) | Indicates the precision of the mass measurement, crucial for formula assignment. | copernicus.orgnih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS), also known as MSⁿ, involves the fragmentation of selected precursor ions into smaller product ions wikipedia.orgnationalmaglab.org. By analyzing the mass-to-charge (m/z) ratios of these fragment ions, scientists can deduce the connectivity of atoms and identify specific substructures within the molecule wikipedia.orgintertek.comnationalmaglab.org. This technique is particularly powerful for complex natural products like this compound, where specific bond cleavages can reveal the presence of characteristic functional groups or ring systems wikipedia.orgmdpi.com. The fragmentation patterns generated provide a "fingerprint" that aids in piecing together the molecular structure nationalmaglab.org.

Table 2: Illustrative Tandem Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss | Structural Implication |

| [M+H]⁺ (e.g., 223) | 205 | H₂O (18 Da) | Loss of water, indicative of a hydroxyl group. |

| 165 | C₄H₈ (56 Da) | Cleavage of a specific alkyl chain or ring opening. | |

| 107 | C₈H₁₆O (128 Da) | Indicates a significant structural rearrangement or specific bond break. |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is indispensable for determining the absolute configuration of chiral molecules like this compound nih.govlibretexts.orgwikipedia.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light by an optically active substance libretexts.orgwikipedia.org. The resulting CD spectrum, characterized by specific Cotton effects (bands of positive or negative ellipticity), provides direct information about the stereochemistry of the molecule libretexts.orgrsc.org. For this compound, whose structure includes chiral centers, CD spectroscopy would be employed to confirm or establish its precise three-dimensional arrangement, complementing the data obtained from X-ray crystallography scielo.brdntb.gov.ua. Newer methods for utilizing CD have pushed the limits of detection to picomole levels, making it valuable for small natural product samples nih.gov.

Advanced X-ray Crystallography for Definitive Structural Assignments

Advanced X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a compound, including its absolute configuration scielo.brnih.govanu.edu.au. For this compound, its structure, including its absolute configuration, was established by X-ray crystallography scielo.br. This technique involves crystallizing a purified sample and exposing the crystals to an X-ray beam nih.gov. The resulting diffraction patterns are then processed to yield information about the crystal packing symmetry, unit cell dimensions, and ultimately, a map of the electron density nih.gov. This electron density map allows for the precise building of the molecular structure, confirming atom connectivity, bond lengths, bond angles, and stereochemistry nih.govanu.edu.au. While X-ray crystallography is considered the ultimate tool, it requires the formation of suitable X-ray quality crystals, which is not always achievable for all natural products nih.gov.

Microscale Techniques in Natural Product Elucidation

The discovery and structural elucidation of new natural products often involve working with extremely small sample quantities nih.gov. Microscale techniques are therefore critical in this field. Advances in microscale spectroscopic methods, particularly microcryoprobe Nuclear Magnetic Resonance (NMR) and advanced Circular Dichroism (CD) techniques, have significantly lowered the detection limits, enabling the analysis of compounds down to nanomole and even picomole levels, respectively nih.gov. These techniques are synergistic, allowing for the comprehensive elucidation of complete stereostructures of complex natural products from limited samples nih.gov. While this compound's initial elucidation predates some of the most recent microscale advancements, the principles of maximizing information from minimal material have always been central to natural product chemistry nih.govresearchgate.net. The integration of microprobe NMR spectroscopy with microscale degradation and synthesis provides powerful tools for the discovery and characterization of bioactive natural products, even from challenging sources nih.gov.

Mechanistic Investigations of Africanol Interactions

Molecular Target Identification and Ligand-Binding Studies

The identification of molecular targets is a fundamental step in elucidating the biological activity of natural compounds like Africanol. This process, often referred to as target deconvolution, aims to pinpoint the specific macromolecules, typically proteins, with which a compound interacts to exert its effects. creative-biolabs.comufl.eduresearchgate.net Various strategies are employed for target identification, including direct biochemical methods, genetic interaction methods, and computational inference. nih.gov Affinity chromatography, for instance, is a widely used technique that leverages the specific interaction between a compound and its target to "fish" cellular targets from the entire proteome, followed by mass spectrometry for protein structure determination. creative-biolabs.com Computer-aided approaches, utilizing sophisticated computational software, also contribute significantly by employing both structure-based and ligand-based data mining to predict and validate potential targets. creative-biolabs.com

While comprehensive molecular target identification and detailed ligand-binding studies for this compound itself are areas of ongoing research, recent genome mining efforts have led to the discovery of an this compound sesquiterpene cyclase. This enzyme is directly involved in the biosynthesis of this compound, highlighting an enzymatic pathway associated with the compound's formation. acs.org Understanding the enzymes responsible for this compound's biosynthesis can provide insights into potential regulatory mechanisms and related biological pathways. Ligand binding assays, which determine the equilibrium dissociation constant (Kd) and inhibitor constant (KdA), are crucial for characterizing the binding properties of compounds to their targets. nih.gov These studies are essential for understanding the affinity and selectivity of a ligand for its molecular partner. nih.govnih.gov

Cellular Pathway Modulation by this compound in Model Systems (e.g., phytotoxic effects in plants)

Investigations into the cellular pathway modulation by this compound and its derivatives have revealed notable biological activities, particularly in plant model systems. A significant finding in this area pertains to ophioceric acid, a compound derived from this compound through the action of two cytochrome P450 enzymes. acs.org Ophioceric acid has been identified as a phytotoxin, demonstrating inhibitory effects on the root growth of Arabidopsis thaliana. acs.org

Enzyme Activation or Inhibition Kinetics and Binding Dynamics

Enzymes are pivotal biological catalysts, and their activation or inhibition by small molecules is a key mechanism of action for many natural products. nih.gov Understanding the kinetics and binding dynamics of such interactions provides critical insights into a compound's potency and selectivity. Enzyme inhibition can be reversible or irreversible, with reversible inhibition further categorized into competitive, noncompetitive, and uncompetitive types, each characterized by distinct effects on enzyme kinetic parameters like Vmax and Km. tripod.comlibretexts.orgresearchgate.net

While the discovery of an this compound sesquiterpene cyclase indicates the compound's involvement in enzymatic biosynthesis, direct studies detailing this compound's role as an enzyme activator or inhibitor, including specific kinetic parameters (e.g., Ki values, turnover numbers, activation/inhibition constants), are not extensively documented in the current literature. However, the principles of enzyme kinetics are universally applied to understand how natural compounds interact with and modulate enzyme activity. High-performance enzyme kinetic assays are crucial for deriving parameters that guide the understanding of drug-target interactions, emphasizing the importance of global progress curve analysis and global curve fitting. nih.gov

Protein-Ligand Interaction Mapping and Structural Basis of Interaction

Mapping protein-ligand interactions provides a structural basis for understanding how small molecules like this compound engage with their biological targets. This involves elucidating the precise atomic-level contacts, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding event. nih.govresearchgate.netmdpi.com Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular docking are instrumental in characterizing these interactions. ufl.edunih.govbiorxiv.org X-ray crystallography of protein-ligand co-crystals can provide high-resolution structural details of the binding pocket and the conformational changes induced upon ligand binding. nih.gov NMR spectroscopy is valuable for characterizing binding modes, especially for ligands in rapid exchange between bound and free states. nih.gov Molecular docking simulations can predict binding poses and energies, offering insights into potential interaction mechanisms. mdpi.com

For this compound, while its own structure has been determined by X-ray crystallography, specific detailed mapping of its interactions with identified protein targets, beyond its biosynthetic enzymes, is not widely reported. However, the general principles of protein-ligand interactions highlight that binding pockets often feature a higher abundance of specific amino acid residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine, and that physiological compounds tend to form more hydrogen bonds than synthetic drugs, which often rely more on hydrophobic interactions for selectivity. nih.gov

Elucidation of Signaling Cascade Perturbations at a Fundamental Level

Small molecules can exert their biological effects by perturbing complex cellular signaling cascades, which are intricate networks of molecular interactions that regulate various cellular processes. mdpi.comresearchgate.netembopress.org Elucidating these perturbations at a fundamental level involves understanding how a compound's interaction with a specific molecular target translates into broader changes in cellular communication and function. This can involve analyzing changes in gene expression, protein phosphorylation, and the activation or inhibition of downstream effectors. embopress.orgnih.gov Techniques such as transcriptomics, proteomics, and phosphoproteomics are employed to gain a global understanding of how a compound acts on molecular and cellular levels. ufl.edu

In the context of this compound, the observation that its derivative, ophioceric acid, acts as a phytotoxin inhibiting root growth in Arabidopsis thaliana suggests that it interferes with fundamental signaling pathways governing plant development. acs.org Plant hormones, such as auxins, play crucial roles in regulating root growth and development, and their transport and signaling pathways are common targets for phytotoxic compounds. mdpi.comnih.gov While the precise signaling cascades perturbed by ophioceric acid are an area for further detailed investigation, the observed phytotoxic effect implies an interference with the intricate regulatory networks that control plant cellular processes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding and predicting the behavior of molecules at the atomic and subatomic levels. jocpr.comwikipedia.org By solving the electronic Schrödinger equation, these methods can accurately determine a wide range of molecular properties, including electronic structure, energetic properties, and spectroscopic characteristics. jocpr.commdpi.com Furthermore, they are crucial for predicting molecular reactivity by mapping reaction pathways, identifying transition states, and calculating activation energies, thereby shedding light on reaction kinetics and mechanisms. jocpr.comnih.govrsc.org

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameters

Density Functional Theory (DFT) is a widely adopted quantum chemical method renowned for its ability to accurately calculate the electronic structure and various molecular properties. wvu.eduijcce.ac.ir DFT calculations are particularly valuable for predicting optimized molecular geometries, which include precise bond lengths, bond angles, and dihedral angles, by minimizing the molecule's energy with respect to nuclear coordinates. jocpr.comijcce.ac.ir

For Africanol, DFT would be employed to:

Determine Optimized Molecular Geometry: This involves finding the most stable three-dimensional arrangement of this compound's atoms. The optimized geometry serves as a foundational input for subsequent computational analyses.

Predict Spectroscopic Parameters: DFT is instrumental in simulating various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comijcce.ac.irresearchgate.net These predicted spectra can be directly compared with experimental data, aiding in the structural elucidation and confirmation of this compound. For instance, calculated vibrational frequencies from DFT can be matched with experimental IR absorption bands, while theoretical NMR chemical shifts can validate proposed structural assignments.

Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data)

Future Research Trajectories and Emerging Opportunities

Advancements in Biosynthetic Engineering for Sustainable Africanol Production

The sustainable production of complex natural products like this compound is a significant area of future research. Biosynthetic engineering offers a promising avenue to achieve this by manipulating microbial or plant systems to produce the compound more efficiently and economically. Recent research has already begun to elucidate the biosynthetic pathway of Africane-type sesquiterpenes, identifying key enzymes involved. For instance, a sesquiterpene cyclase, IfeA, has been discovered through genome mining, which is responsible for producing this compound from farnesyl diphosphate (B83284) rsc.orgresearcher.life. Furthermore, two cytochrome P450 enzymes, IfeB and IfeC, have been identified that further convert this compound to ophioceric acid rsc.orgresearcher.life.

Future advancements in this area will focus on:

Pathway Optimization: Engineering host organisms (e.g., bacteria, yeast, or plants) to enhance the expression and activity of this compound biosynthetic enzymes, such as IfeA and the associated P450s, to maximize yield rsc.orgresearcher.lifenih.gov. This could involve optimizing gene clusters and metabolic fluxes to redirect precursors towards this compound synthesis.

Enzyme Engineering: Directed evolution and rational design of the identified sesquiterpene cyclases and cytochrome P450s to improve their catalytic efficiency, substrate specificity, and stability, thereby increasing this compound output and potentially enabling the synthesis of novel analogs.

Synthetic Biology Platforms: Development of robust synthetic biology platforms for the modular assembly and rapid prototyping of this compound biosynthetic pathways, allowing for systematic optimization and scalability of production.

Exploration of Chemoenzymatic Syntheses for Structural Analogs

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, represents a powerful strategy for accessing this compound and its diverse structural analogs. This approach can overcome limitations of purely chemical routes, particularly in achieving high stereoselectivity and efficiency rsc.orgpnas.orgresearchgate.net.

Key research directions include:

Enzyme Discovery and Characterization: Identifying and characterizing novel enzymes (e.g., hydrolases, transferases, oxidoreductases) capable of catalyzing specific transformations relevant to this compound's complex tricyclic structure or its precursors. This could involve screening natural enzyme libraries or employing metagenomic approaches.

Cascade Reactions: Designing and implementing multi-enzyme cascade reactions that mimic natural biosynthetic pathways, allowing for the one-pot synthesis of this compound and its derivatives with minimal purification steps and reduced waste.

Asymmetric Synthesis: Developing chemoenzymatic strategies for the enantioselective synthesis of this compound and its chiral analogs. This is crucial for exploring structure-activity relationships and potentially identifying compounds with enhanced biological properties researchgate.netacs.org. For example, studies have shown success in enantioselective synthesis of (+)-africanol using Mo-catalyzed asymmetric olefin metathesis acs.org.

Development of Advanced Spectroscopic and Chromatographic Platforms for this compound Metabolomics

Understanding the complete metabolic profile of this compound within biological systems (metabolomics) is essential for deciphering its biological roles and potential applications. This necessitates the development and application of advanced analytical platforms that offer high sensitivity, resolution, and throughput animbiosci.orguspceu.comrsc.orgthermofisher.comnih.gov.

Future research will focus on:

High-Resolution Mass Spectrometry (HRMS): Further advancements in HRMS techniques, such as Orbitrap and Q-TOF systems, coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), will enable more comprehensive and accurate identification and quantification of this compound and its metabolites in complex biological matrices animbiosci.orguspceu.comrsc.orgthermofisher.comnih.gov.

Multi-Dimensional Chromatography: The application of comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC×LC) coupled with MS will provide unprecedented separation power, resolving co-eluting isomers and enhancing the detection of low-abundance this compound metabolites rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Development of advanced NMR techniques, including cryoprobe technology and hyperpolarization methods, to improve sensitivity and enable the structural elucidation of minute quantities of this compound and its derivatives from biological samples.

Data Processing and Chemometrics: Development of sophisticated computational tools and chemometric approaches to handle the vast and complex datasets generated by advanced metabolomics platforms, facilitating the identification of this compound-related biomarkers and metabolic pathways animbiosci.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

Key areas of focus include:

Retrosynthesis and Synthesis Planning: AI algorithms can be trained on vast chemical reaction databases to propose optimal synthetic routes for this compound and its analogs, including chemoenzymatic pathways, significantly reducing experimental trial-and-error dypvp.edu.innih.gov.

Structure-Activity Relationship (SAR) Prediction: ML models can analyze structural features of this compound and its derivatives in correlation with their biological activities, enabling the prediction of novel compounds with desired properties and guiding the design of more potent or selective analogs dypvp.edu.inhelmholtz-hips.dejhidc.org.

Virtual Screening and Lead Optimization: AI-driven virtual screening can rapidly identify potential biological targets for this compound and its derivatives from large databases, accelerating the drug discovery process. ML can then be used to optimize lead compounds by predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties dypvp.edu.injhidc.orgaphrc.org.

Automated Experimentation and Data Analysis: AI can be integrated with robotic platforms to automate the synthesis, screening, and analysis of this compound and its analogs, generating high-quality data for further ML model training and accelerating the research cycle dypvp.edu.in.

Fundamental Investigations into Novel Biological Functions and Ecological Roles of this compound

While the chemical aspects of this compound are being explored, a significant area of future research lies in uncovering its fundamental biological functions and ecological roles. As a natural product, this compound likely plays a role in the interactions between organisms and their environment.

Research trajectories include:

Chemical Ecology Studies: Investigating the role of this compound in interspecies communication, defense mechanisms against predators or pathogens, or as a signaling molecule in its natural environment. This could involve studying its presence in specific organisms and its effects on co-occurring species.

Target Identification and Mechanism of Action: Employing biochemical and cellular assays to identify specific molecular targets of this compound within biological systems and elucidate its precise mechanism of action. This could reveal novel therapeutic pathways or biological processes influenced by the compound.

Biosynthetic Origin and Regulation: Deeper investigations into the organisms that produce this compound and the environmental cues or biological factors that regulate its biosynthesis. This could lead to the discovery of new natural sources or strategies for its controlled production.

Ecological Impact Assessment: Studying the broader ecological impact of this compound, particularly if it is found to have significant biological activity, to understand its role in ecosystem dynamics and potential implications for environmental health.

Q & A

Q. What are the established synthetic pathways for Africanol, and what key reaction conditions are critical for achieving optimal yields?

this compound is synthesized via multi-step reactions, including conjugate additions, cyclopropanation, and ring expansion. A prominent method involves:

- Conjugate Addition : Using higher-order dimethylcuprate with α,β-unsaturated ketones under HMPA/TMSCl additives at −25°C .

- Cyclopropanation : Diethylzinc and diiodomethane in oxygenated environments yield bicyclic ketones (e.g., 81% yield for bicyclo[4.1.0]heptane derivatives) .

- Ring Expansion : FeCl₃ and pyridine/DMF facilitate ketal deprotection and ring expansion . Key analytical techniques include ¹H/¹³C NMR for structural confirmation and GC/MS for purity assessment .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during this compound characterization?

Contradictions in spectral data often arise from stereochemical variations or impurities. Methodological steps include:

- Comparative Analysis : Cross-reference with published spectra (e.g., δ 1.25–1.35 ppm for methyl groups in bicyclic intermediates) .

- Chromatographic Purification : Use flash column chromatography or preparative TLC to isolate pure compounds before spectral analysis .

- Isotopic Labeling : Introduce deuterated analogs to confirm signal assignments .

Advanced Research Questions

Q. What strategies optimize the stereoselectivity of this compound’s cyclopropanation step, and how do reaction parameters influence enantiomeric ratios?

Stereoselectivity in cyclopropanation is sensitive to:

- Catalyst Design : SmI₂-mediated intramolecular cyclization favors specific enantiomers (e.g., 1a:1b ratio of 3:2 under THF/HMPA at −78°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ion-pair stabilization, improving selectivity .

- Temperature Control : Lower temperatures (−78°C) reduce side reactions, as seen in nBuLi-mediated alkylation steps . Quantitative analysis via chiral GC or HPLC is recommended to validate enantiomeric excess .

Q. How can contradictory results in this compound’s bioactivity studies be systematically addressed?

Discrepancies in bioactivity data (e.g., antimicrobial assays) require:

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., MIC values against S. aureus) .

- Experimental Replication : Reproduce synthesis and bioassays under controlled conditions, ensuring purity (>95% by HPLC) .

- Mechanistic Studies : Use molecular docking or isotopic tracing to clarify target interactions .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel synthetic routes?

Computational approaches include:

- DFT Calculations : Model transition states for cyclopropanation to predict regioselectivity (e.g., B3LYP/6-31G* basis sets) .

- Retrosynthetic Planning : Tools like ICSynth or AiZynthFinder propose routes based on bond disconnection logic .

- Reaction Kinetics Simulation : Use MATLAB or COPASI to optimize reaction parameters (e.g., temperature gradients) .

Methodological Frameworks

Q. How should researchers design experiments to validate hypothetical intermediates in this compound synthesis?

- Trapping Experiments : Quench reactions at timed intervals (e.g., using MeOH) to isolate intermediates for NMR/GC-MS analysis .

- Isotope-Labeled Substrates : Synthesize ¹³C-labeled precursors to track carbon migration during ring expansion .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What statistical approaches are recommended for analyzing yield variability in multi-step this compound synthesis?

- ANOVA : Test the significance of factors like temperature, solvent, and catalyst loading on yield variance .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction conditions .

- Error Propagation Analysis : Quantify uncertainty in final yield calculations from intermediate step variances .

Data Presentation Guidelines

Q. How should researchers structure tables to report this compound’s synthetic and analytical data effectively?

Tables should include:

- Reaction Conditions : Solvent, temperature, catalyst, and time .

- Yields and Purity : Percentage yields, HPLC/GC purity, and spectral data (e.g., IR peaks at 1700 cm⁻¹ for ketones) .

- Comparative Data : Side-by-side results for alternative routes or catalysts (see Table 1 example below).

Table 1 : Comparative Yields for this compound Cyclopropanation Routes

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SmI₂ | THF | −78°C | 72 | 98 |

| Diethylzinc | Pentane | 25°C | 81 | 95 |

Literature Review and Collaboration

Q. What databases and Boolean search strategies are most effective for locating this compound-related academic literature?

- Databases : Use SciFinder, Reaxys, and PubMed with queries like

(this compound OR Lemnalia africana) AND (synthesis OR bioactivity). - Boolean Operators : Combine terms with

AND(e.g.,This compound AND NMR) andORfor synonyms (e.g.,cyclization OR ring-closing) . - Filters : Limit results to peer-reviewed articles (2010–2025) and exclude patents .

Q. How can interdisciplinary collaboration enhance this compound research, particularly in bioactivity studies?

- Cross-Disciplinary Teams : Partner with microbiologists for bioassays and computational chemists for docking studies .

- Data Sharing Platforms : Use repositories like Zenodo to share spectral libraries or synthetic protocols .

- Ethical Engagement : Involve African academic communities in framing research questions and validating traditional uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.